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Compound of Interest

Compound Name: CAY10592

CAS No.: 685139-10-0

Cat. No.: B120078 Get Quote

Part 1: Executive Summary & Compound Profile
CAY10592 (Item No. 10012536) is a potent, high-affinity peroxisome proliferator-activated

receptor delta (PPARδ) agonist. Unlike its PLD-inhibitor analog (CAY10594), CAY10592 is

utilized primarily to study fatty acid oxidation, insulin sensitivity, and skeletal muscle endurance.

The primary challenge in delivering CAY10592 via intraperitoneal (IP) injection is its high

lipophilicity and poor aqueous solubility. The compound is practically insoluble in pure saline or

PBS (< 10 µg/ml), necessitating the use of organic co-solvents or lipid-based carriers to

achieve pharmacologically relevant doses (typically 3–10 mg/kg in mice).
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Property Data
Implications for
Formulation

Formal Name

2-[4-[[3,3-bis(4-

bromophenyl)-2-propen-1-

yl]thio]-2-chlorophenoxy]-acetic

acid

Highly hydrophobic aromatic

structure.

Molecular Weight 568.7 g/mol
Large molecule; slow

dissolution rate.

Solubility (DMSO) ~30 mg/ml Excellent primary solvent.

Solubility (Ethanol) ~20 mg/ml
Viable alternative, but DMSO

is preferred for stability.

Solubility (PBS pH 7.2) < 0.1 mg/ml

Critical: Will precipitate

immediately upon direct

dilution without co-solvents.

Appearance Crystalline Solid
Requires vortexing/sonication

to dissolve fully in stock.

Part 2: Formulation Protocols
Two protocols are provided below. Protocol A is the recommended "Universal Lipophilic

Vehicle" for standard dosing (up to 5 mg/kg). Protocol B is an alternative oil-based formulation

for high-dose studies or long-term release.

Protocol A: The "Solvent-Surfactant" System
(Recommended)
Target Concentration: 0.5 – 1.0 mg/ml Vehicle Composition: 10% DMSO / 40% PEG400 / 5%

Tween 80 / 45% Saline

This formulation uses DMSO to solubilize the crystalline solid, PEG400 to prevent precipitation

upon aqueous dilution, and Tween 80 to micellize the compound, ensuring homogeneity.

Reagents Required
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CAY10592 (Solid)[1]

Dimethyl Sulfoxide (DMSO), sterile filtered (Sigma or equivalent)

Polyethylene Glycol 400 (PEG400)

Tween 80 (Polysorbate 80)

Sterile Saline (0.9% NaCl)

Step-by-Step Preparation (Example: 10 mL Volume)
Calculate: Determine the total mass of CAY10592 needed.

Example: For 10 mL at 1 mg/ml, weigh 10 mg of CAY10592.

Primary Solubilization (The "Stock"):

Add 1.0 mL of 100% DMSO directly to the vial containing the 10 mg powder.

Action: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at

37°C for 5 minutes until the solution is perfectly clear.

Checkpoint: The solution must be clear yellow/colorless. If cloudy, do not proceed.

Co-Solvent Addition (The "Bridge"):

Add 4.0 mL of PEG400 to the DMSO/drug solution.

Add 0.5 mL of Tween 80.

Action: Vortex thoroughly. The solution becomes viscous; ensure complete mixing.

Aqueous Dilution (The "Final Mix"):

Critical Step: Slowly add 4.5 mL of Warm Sterile Saline (pre-warmed to 37°C) dropwise

while vortexing.

Why Warm? Cold saline can shock the hydrophobic compound out of solution.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b120078?utm_src=pdf-body
https://content.labscoop.com/products/593f61d7-9a58-4ef7-8482-f448b8540b15/ayvxu10012536m.pdf
https://www.benchchem.com/product/b120078?utm_src=pdf-body
https://www.benchchem.com/product/b120078?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Validation:

Inspect visually.[2][3] The final solution should be clear to slightly opalescent (due to

Tween). Large visible crystals indicate failure (crashing out).

Protocol B: The Oil-Based Depot (Alternative)
Target Concentration: > 2.0 mg/ml Vehicle Composition: 10% DMSO / 90% Corn Oil

Best for high-dose studies where aqueous volume limits are restrictive. Oil formulations often

provide a slower, sustained release profile (depot effect).

Dissolve CAY10592 in 100% DMSO at 10x the final target concentration (e.g., 20 mg/ml).

Add this DMSO stock to sterile, filtered Corn Oil (ratio 1:9).

Sonicate in a warm bath (40°C) for 10–15 minutes.

Note: This mixture is viscous. Use a lower gauge needle (e.g., 25G or 23G) for injection.

Part 3: Experimental Workflow & Visualization
Workflow Diagram: Formulation Logic
The following diagram illustrates the critical order of operations to prevent precipitation

("crashing out").
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Caption: Step-by-step solubilization workflow. The "Bridge" step (PEG/Tween) is critical to

prevent precipitation when saline is added.
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Mechanism of Action: PPARδ Signaling
Understanding the pathway ensures the researcher validates the correct downstream markers

(e.g., CPT1, PDK4 expression) to confirm successful drug delivery.
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Caption: CAY10592 activates PPARδ, forming a heterodimer with RXR to drive transcription of

metabolic genes.
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Part 4: In Vivo Administration Guide
Dosing Parameters (Mouse)

Standard Dose: 3 – 10 mg/kg.

Injection Volume: 5 – 10 mL/kg (Standard is 100 µL per 20g mouse).

Needle Size: 27G or 30G (use 25G if using Corn Oil).

Dose Calculation Table (for 10 mL/kg volume)
Mouse Weight (g)

Dose: 3 mg/kg (Inj
Vol)

Dose: 10 mg/kg (Inj
Vol)

Required Stock
Conc.

20 g 200 µL 200 µL
0.3 mg/mL (Low) / 1.0

mg/mL (High)

25 g 250 µL 250 µL
0.3 mg/mL (Low) / 1.0

mg/mL (High)

30 g 300 µL 300 µL
0.3 mg/mL (Low) / 1.0

mg/mL (High)

Safety & Toxicity Monitoring
Vehicle Toxicity: The 10/40/5/45 vehicle is generally well-tolerated. However, DMSO >10%

can cause local peritoneal irritation. Monitor mice for "writhing" immediately post-injection.

Compound Specifics: PPARδ agonists can alter metabolic rate. Monitor body weight daily.

Control Group: Always inject a "Vehicle Only" control group (10% DMSO / 40% PEG400 / 5%

Tween 80 / 45% Saline) to distinguish vehicle effects from drug effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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